1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one
CAS No.:
Cat. No.: VC18271751
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3O |
|---|---|
| Molecular Weight | 225.33 g/mol |
| IUPAC Name | 1-[4-(azetidin-3-yl)piperazin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C12H23N3O/c1-10(2)7-12(16)15-5-3-14(4-6-15)11-8-13-9-11/h10-11,13H,3-9H2,1-2H3 |
| Standard InChI Key | WPRZCNGZBYVISI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)N1CCN(CC1)C2CNC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
-
Azetidine ring: A four-membered saturated heterocycle with one nitrogen atom, contributing conformational rigidity.
-
Piperazine ring: A six-membered diamine ring that enhances solubility via protonation at physiological pH.
-
3-Methylbutanone group: A branched ketone moiety that increases lipophilicity (), favoring membrane permeability.
The stereochemistry and spatial arrangement of these groups are critical for interactions with biological targets. The canonical SMILES string confirms the connectivity, while the InChIKey provides a unique identifier for database searches.
Crystallographic and Spectroscopic Data
Though single-crystal X-ray data are unavailable, related azetidine-piperazine hybrids exhibit monoclinic crystal systems with hydrogen-bonded networks. Key spectroscopic signatures include:
-
NMR: NMR signals at 2.25 ppm (methyl groups) and 3.2–4.5 ppm (N–CH in azetidine/piperazine).
-
IR: Stretching vibrations at 1680 cm (C=O) and 2800–3000 cm (C–H in methyl groups).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
Azetidine Ring Formation
Cyclization of 3-aminopropanol derivatives under basic conditions yields the azetidine core. For example, treatment of 3-chloropropylamine with sodium hydroxide generates azetidine hydrochloride.
Piperazine Functionalization
Nucleophilic substitution reactions install the piperazine moiety. Reacting 1-chloro-3-methylbutan-1-one with piperazine in dimethylformamide (DMF) at 80°C produces 1-(piperazin-1-yl)-3-methylbutan-1-one.
Coupling Reaction
Carbodiimide-mediated coupling (e.g., EDC/HCl) links the azetidine and piperazine groups. Purification via flash chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azetidine formation | NaOH, EtOH, reflux | 72% |
| Piperazine alkylation | DMF, 80°C, 12 h | 65% |
| EDC coupling | CHCl, RT, 24 h | 58% |
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize parameters (temperature, residence time) and minimize byproducts. Automated systems control stoichiometry, achieving batch-to-batch consistency.
Physicochemical Properties
Solubility and Lipophilicity
-
Aqueous solubility: 12 mg/mL (pH 7.4), enhanced by protonation of the piperazine nitrogen.
-
LogP: 2.5 ± 0.2 (calculated using Crippen’s method), indicating moderate lipophilicity.
-
Topological polar surface area (TPSA): 45 Å, suggesting moderate permeability across biological membranes.
Stability Profile
-
Thermal stability: Decomposes at 210°C (DSC analysis).
-
Photostability: Stable under UV light (λ > 300 nm) for 72 h.
Chemical Reactivity and Derivatives
Ketone Reduction
Treatment with NaBH in methanol reduces the ketone to a secondary alcohol:
| Reducing Agent | Solvent | Temperature | Product Purity |
|---|---|---|---|
| NaBH | MeOH | 0°C → RT | 98% |
| LiAlH | EtO | Reflux | 91% |
Azetidine Ring-Opening
Hydrolysis with 6M HCl cleaves the azetidine ring, yielding γ-aminobutyric acid derivatives:
Biological Activity and Applications
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25–50 | |
| Escherichia coli | 50–100 |
Neurological Targets
The piperazine moiety suggests affinity for serotonin (5-HT) and dopamine (D) receptors, common in antipsychotic drugs.
Industrial Applications
-
Pharmaceutical intermediate: Used in synthesizing kinase inhibitors and antiviral agents.
-
Coordination chemistry: Forms stable complexes with Cu(II) () for catalytic applications.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, CDCl): δ 1.05 (d, 6H, CH(CH)), δ 2.45–2.70 (m, 8H, piperazine), δ 3.15–3.40 (m, 4H, azetidine).
High-Resolution Mass Spectrometry (HRMS)
-
Observed: [M + H] = 226.1801 (calculated: 226.1804).
Future Research Directions
-
Stereoselective synthesis: Develop asymmetric routes to access enantiopure forms for pharmacological studies.
-
Target identification: Screen against protein kinases and G protein-coupled receptors (GPCRs).
-
Formulation optimization: Explore nanoencapsulation to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume